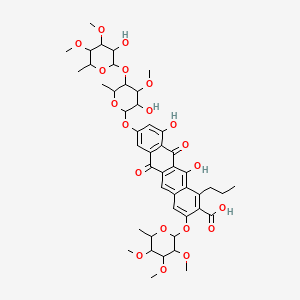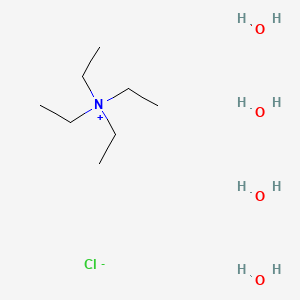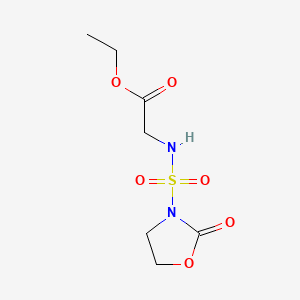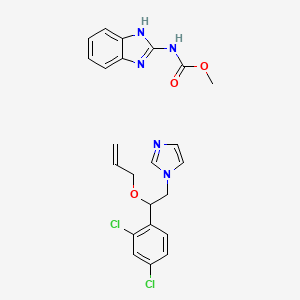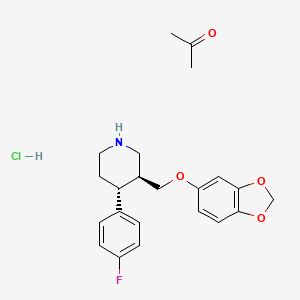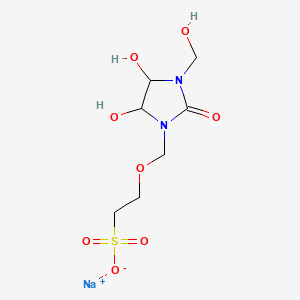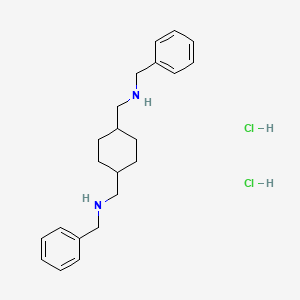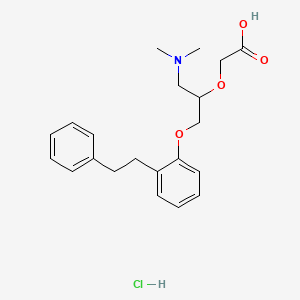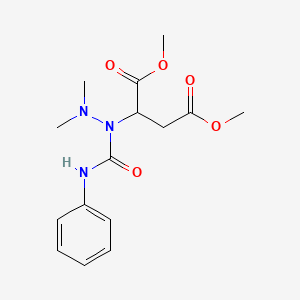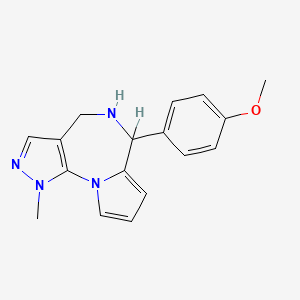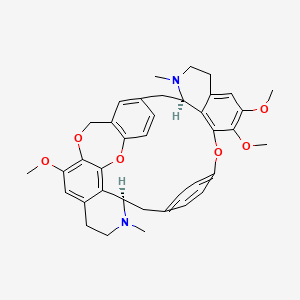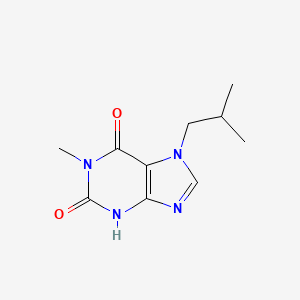
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione, commonly known as a xanthine derivative, is a heterocyclic aromatic compound. It is structurally related to xanthine, a compound found in various natural sources such as tea, coffee, and cocoa. This compound is of significant interest due to its pharmacological properties, particularly its effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of purine oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various alkylated purine derivatives.
Applications De Recherche Scientifique
1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as a stimulant.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine and theobromine .
Comparaison Avec Des Composés Similaires
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has a methyl and an isobutyl group, leading to different receptor binding affinities and effects .
Propriétés
Numéro CAS |
137235-84-8 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-5-11-8-7(14)9(15)13(3)10(16)12-8/h5-6H,4H2,1-3H3,(H,12,16) |
Clé InChI |
VCBURIAVUSLZHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



